3-(4-ethoxyphenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
Description
This compound features a 1,2,4-oxadiazole core substituted at positions 3 and 5 with 4-ethoxyphenyl and 3-(4-ethoxyphenyl)-1H-pyrazol-5-yl groups, respectively.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-3-26-16-9-5-14(6-10-16)18-13-19(24-23-18)21-22-20(25-28-21)15-7-11-17(12-8-15)27-4-2/h5-13H,3-4H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVRCYYRZGDDLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-ethoxyphenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a member of the oxadiazole and pyrazole families, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in cancer therapy, anti-inflammatory effects, and other pharmacological properties.
Chemical Structure
The chemical structure of the compound is characterized by the presence of an oxadiazole ring fused with a pyrazole moiety, which is known to enhance biological activity through various mechanisms. The molecular formula is .
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole scaffold have shown promising results in inhibiting cancer cell proliferation by targeting specific enzymes involved in tumor growth.
- Mechanism of Action : The mechanism often involves inhibition of key proteins such as thymidylate synthase , histone deacetylases (HDAC) , and telomerase , which are crucial for cancer cell survival and proliferation .
- Case Studies : A study demonstrated that derivatives similar to our compound exhibited IC50 values ranging from 2.86 to 35.58 μM against various cancer cell lines including HCT-116 and MCF-7 . These findings suggest that modifications in the structure can lead to enhanced cytotoxicity.
Table 1: Cytotoxic Activity of Related Compounds
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound A | 5.55 | HCT-116 |
| Compound B | 1.82 | HePG-2 |
| Compound C | 2.86 | MCF-7 |
| Compound D | 35.58 | HePG-2 |
Anti-inflammatory Properties
In addition to anticancer effects, compounds based on the oxadiazole structure have been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways .
Pharmacological Applications
The compound has potential applications in various fields:
- Pharmaceutical Development : As an intermediate in synthesizing new drugs with anti-inflammatory and analgesic properties.
- Agricultural Chemistry : It may be utilized in developing agrochemicals aimed at pest control while reducing environmental impact .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. For example, strong hydrophobic interactions were observed between the aromatic rings of related oxadiazole derivatives and amino acid residues in target proteins . This suggests that structural modifications could lead to enhanced binding and activity.
Comparison with Similar Compounds
Comparative Data Table
Q & A
Q. Q1. What are the established synthetic routes for 3-(4-ethoxyphenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole, and what are the critical optimization steps?
Methodological Answer: The compound is synthesized via multi-step protocols involving:
Pyrazole Core Formation : Condensation of 4-ethoxyphenylhydrazine with β-keto esters or diketones under acidic conditions to form the 1H-pyrazole ring .
Oxadiazole Cyclization : Reaction of the pyrazole-carboxylic acid intermediate with hydroxylamine hydrochloride, followed by dehydration using POCl₃ or PCl₅ to form the 1,2,4-oxadiazole moiety .
Critical Steps :
Q. Q2. What advanced techniques are employed to resolve structural ambiguities in this compound?
Methodological Answer:
- X-ray Crystallography : Single-crystal analysis confirms bond angles, dihedral angles, and supramolecular packing (e.g., π-π stacking between aromatic rings) .
- Spectroscopic Validation :
Biological Activity Profiling
Q. Q3. How can researchers design assays to evaluate the antimicrobial potential of this compound?
Methodological Answer:
- In Vitro MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–100 µg/mL) .
- Mechanistic Studies :
- Membrane Permeability : Fluorescent dye (propidium iodide) uptake assays .
- Enzyme Inhibition : Target-specific assays (e.g., dihydrofolate reductase for antifolate activity) .
Q. Q4. How should researchers address discrepancies in reported biological activities across studies?
Methodological Answer:
- Source Analysis : Compare substituent effects (e.g., 4-ethoxy vs. 4-methoxy groups alter logP and bioavailability) .
- Validation Strategies :
- Orthogonal Assays : Confirm antifungal activity via both agar diffusion and ATP bioluminescence .
- Structural Re-analysis : Verify compound integrity via LC-MS to rule out degradation .
Structure-Activity Relationship (SAR) Studies
Q. Q5. What strategies are effective for SAR studies on this oxadiazole-pyrazole hybrid?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (NO₂) at the phenyl ring to assess electronic effects on activity .
- Bioisosteric Replacement : Replace oxadiazole with 1,3,4-thiadiazole to evaluate ring flexibility .
- Pharmacophore Mapping : Molecular docking (e.g., AutoDock Vina) to identify key interactions with target enzymes .
Computational Modeling
Q. Q6. How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies : Use crystal structures of target proteins (e.g., S. aureus FabI enoyl-ACP reductase) to model binding poses .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge distribution .
Safety and Handling Protocols
Q. Q7. What safety precautions are recommended for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
